molecular formula C16H16O B12611569 6-(Naphthalen-1-YL)hex-5-YN-1-OL CAS No. 917894-58-7

6-(Naphthalen-1-YL)hex-5-YN-1-OL

Cat. No.: B12611569
CAS No.: 917894-58-7
M. Wt: 224.30 g/mol
InChI Key: ZFEZZAIVGAVOAH-UHFFFAOYSA-N
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Description

6-(Naphthalen-1-YL)hex-5-YN-1-OL is a chemical compound characterized by the presence of a naphthalene ring attached to a hexynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-1-YL)hex-5-YN-1-OL typically involves the Sonogashira coupling reaction. This reaction is carried out by combining 1-iodonaphthalene with hex-5-yn-1-ol in the presence of a palladium catalyst (PdCl2(PPh3)2) and copper iodide (CuI) under a nitrogen atmosphere. The reaction mixture is heated to 80°C and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-1-YL)hex-5-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 6-(Naphthalen-1-YL)hex-5-YN-1-one.

    Reduction: Formation of 6-(Naphthalen-1-YL)hex-5-ene-1-ol or 6-(Naphthalen-1-YL)hexane-1-ol.

    Substitution: Formation of 6-(Naphthalen-1-YL)hex-5-YN-1-chloride.

Scientific Research Applications

6-(Naphthalen-1-YL)hex-5-YN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-1-YL)hex-5-YN-1-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the naphthalene ring can participate in π-π interactions. These interactions can influence various biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Naphthalen-1-yl)but-3-yn-1-ol
  • 6-(Naphthalen-1-yl)hex-5-en-1-ol
  • 6-(Naphthalen-1-yl)hexane-1-ol

Uniqueness

6-(Naphthalen-1-YL)hex-5-YN-1-OL is unique due to its combination of a naphthalene ring and a hexynol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

917894-58-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

6-naphthalen-1-ylhex-5-yn-1-ol

InChI

InChI=1S/C16H16O/c17-13-6-2-1-3-8-14-10-7-11-15-9-4-5-12-16(14)15/h4-5,7,9-12,17H,1-2,6,13H2

InChI Key

ZFEZZAIVGAVOAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCCCCO

Origin of Product

United States

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